N-[1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethylidene]hydroxylamine
Description
N-[1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuro[3,4-d][1,3]dioxole ring system
Properties
Molecular Formula |
C35H35NO6 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
N-[1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethylidene]hydroxylamine |
InChI |
InChI=1S/C35H35NO6/c1-34(2)41-31-30(40-33(32(31)42-34)38-23-25-15-7-3-8-16-25)29(36-37)24-39-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33,37H,23-24H2,1-2H3 |
InChI Key |
MEWHXXQJPZKJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethylidene]hydroxylamine typically involves multiple steps:
Formation of the tetrahydrofuro[3,4-d][1,3]dioxole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylmethoxy group: This can be achieved through nucleophilic substitution reactions.
Attachment of the trityloxyethylidene group: This step often involves the use of trityl chloride and a suitable base.
Formation of the hydroxylamine moiety: This can be accomplished through the reaction of the intermediate with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can yield amines or hydroxylamines.
Substitution: The phenylmethoxy and trityloxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
N-[1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethylidene]hydroxylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It may be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethylidene]amine
- **N-[1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethylidene]hydrazine
Uniqueness
N-[1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethylidene]hydroxylamine is unique due to its specific combination of functional groups and ring systems. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
